Cas no 70539-84-3 (1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-methyl-2-(phenylmethyl)-)

1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-methyl-2-(phenylmethyl)- structure
70539-84-3 structure
Product Name:1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-methyl-2-(phenylmethyl)-
CAS No:70539-84-3
MF:C19H20N2
MW:276.375504493713
CID:547090
PubChem ID:6619043
Update Time:2025-04-19

1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-methyl-2-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-methyl-2-(phenylmethyl)-
    • 2-benzyl-8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
    • CHEMBL4856643
    • BDBM50572078
    • 2-benzyl-8-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole
    • HLKQPYUVQYSQSX-UHFFFAOYSA-N
    • 2-Benzyl-8-methyl-1H-piperidino[4,3-b]indole
    • SR-01000549693-1
    • 70539-84-3
    • IDI1_004163
    • SCHEMBL2593829
    • HMS1384H14
    • ChemDiv2_005448
    • DTXSID80425075
    • SR-01000549693
    • Inchi: 1S/C19H20N2/c1-14-7-8-18-16(11-14)17-13-21(10-9-19(17)20-18)12-15-5-3-2-4-6-15/h2-8,11,20H,9-10,12-13H2,1H3
    • InChI Key: HLKQPYUVQYSQSX-UHFFFAOYSA-N
    • SMILES: N1(CC2C=CC=CC=2)CCC2=C(C3C=C(C)C=CC=3N2)C1

Computed Properties

  • Exact Mass: 276.1628
  • Monoisotopic Mass: 276.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 19Ų

Experimental Properties

  • PSA: 19.03
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